3-Bromo-2-chloropropan-1-ol
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Overview
Description
3-Bromo-2-chloropropan-1-ol is an organic compound with the molecular formula C3H6BrClO It is a halogenated alcohol, characterized by the presence of both bromine and chlorine atoms attached to a three-carbon chain with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloropropan-1-ol can be synthesized through several methods. One common approach involves the halogenation of glycerol or its derivatives. For instance, the reaction of glycerol with hydrobromic acid and hydrochloric acid under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloropropan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds, while reduction reactions can convert the halogenated carbons to hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
3-Bromo-2-chloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloropropan-1-ol involves its reactivity with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-propanol: Similar structure but lacks the bromine atom.
1-Bromo-3-chloropropane: Similar structure but lacks the hydroxyl group.
2-Bromo-1-propanol: Similar structure but with different positioning of the halogen atoms.
Uniqueness
3-Bromo-2-chloropropan-1-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group, making it a valuable compound for various synthetic and research applications. Its dual halogenation provides distinct reactivity patterns compared to other similar compounds.
Properties
CAS No. |
84907-15-3 |
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Molecular Formula |
C3H6BrClO |
Molecular Weight |
173.43 g/mol |
IUPAC Name |
3-bromo-2-chloropropan-1-ol |
InChI |
InChI=1S/C3H6BrClO/c4-1-3(5)2-6/h3,6H,1-2H2 |
InChI Key |
GYDGVDCCKGTKNW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Cl)O |
Origin of Product |
United States |
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